3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine
Description
The compound 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine is a quinazoline derivative characterized by:
- Substituents at position 2: A sulfanyl group linked to a 3-methoxyphenylmethyl moiety.
- Substituents at position 3: A 2-chlorophenylmethyl group.
- Core structure: A 6,7-dimethoxyquinazolin-4-imine backbone.
Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and enzyme modulation, due to their ability to mimic purine structures in ATP-binding pockets .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-30-18-9-6-7-16(11-18)15-33-25-28-21-13-23(32-3)22(31-2)12-19(21)24(27)29(25)14-17-8-4-5-10-20(17)26/h4-13,27H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVRMOWUUPOKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CC4=CC=CC=C4Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The chemical structure of 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine can be represented as follows:
- Molecular Formula : C₁₈H₁₉ClN₂O₂S
- Molecular Weight : 344.87 g/mol
- CAS Number : 57543-14-3
| Property | Value |
|---|---|
| Molecular Weight | 344.87 g/mol |
| Density | N/A |
| Boiling Point | 460.2ºC |
| Flash Point | 232.1ºC |
| LogP | 4.33720 |
Anticancer Activity
Research has indicated that quinazoline derivatives exhibit significant anticancer properties. A study highlighted the efficacy of various substituted quinazoline compounds against cancer cell lines, demonstrating that modifications to the quinazoline core can enhance cytotoxicity. Specifically, compounds with electron-withdrawing groups, such as chloro and methoxy groups, showed improved activity against breast and colon cancer cell lines .
Anti-inflammatory Effects
Quinazoline derivatives have also been explored for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in models of ulcerative colitis . The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK.
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been documented in several studies. For instance, a series of synthesized quinazolines demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group is believed to enhance membrane permeability, facilitating better interaction with microbial targets.
Antioxidant Properties
The antioxidant capacity of quinazoline derivatives has also been investigated. In silico studies have shown that these compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy
In a recent study published in PubMed, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer activity against several human cancer cell lines. The study found that 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of the compound in a rat model of colitis. The administration of the compound resulted in a marked reduction in inflammatory markers and histological improvement compared to controls. This suggests that the compound could be beneficial in managing inflammatory bowel diseases .
Comparison with Similar Compounds
Compound 1: 2-(Benzylsulfanyl)-3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-4(3H)-quinazolinimine (CAS 477848-72-9)
- Structural Differences :
- Position 3 substituent: 3-chloro-4-methoxyphenylmethyl vs. 2-chlorophenylmethyl in the target compound.
- Position 2 substituent: Benzylsulfanyl (phenylmethylsulfanyl) vs. 3-methoxyphenylmethylsulfanyl .
- Molecular Formula : C₂₅H₂₄ClN₃O₃S.
- Molar Mass : 481.99 g/mol .
- Key Implications: The additional methoxy group in Compound 1 may enhance solubility but reduce lipophilicity compared to the target compound.
Compound 2: 6,7-Dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-imine (CAS 439096-41-0)
- Structural Differences :
- Position 3 substituent: 3-methoxypropyl (alkyl chain) vs. 2-chlorophenylmethyl (aromatic).
- Position 2 substituent: Identical 3-methoxyphenylmethylsulfanyl group.
- InChIKey : XASIJNMICADCGC-UHFFFAOYSA-N .
- Key Implications :
- The alkyl chain at position 3 may increase flexibility and reduce aromatic stacking interactions compared to the rigid 2-chlorophenyl group.
- Reduced halogen content could diminish electrophilic interactions with biological targets.
Compound 3: N-(3-Chlorophenyl)-6,7-dimethoxy-quinazolin-4-amine (CAS 175178822)
- Structural Differences :
- Position 4: Amine-linked 3-chlorophenyl vs. imine group in the target compound.
- Position 2: Unsubstituted vs. sulfanyl-3-methoxyphenylmethyl .
- Molecular Formula : C₁₆H₁₄ClN₃O₂.
- Analytical Data : Characterized via Q Exactive Orbitrap MS (229 spectra, ESI ionization) .
- Key Implications :
- The absence of a sulfanyl group at position 2 may reduce sulfur-mediated interactions (e.g., hydrogen bonding or covalent binding).
- The imine group in the target compound could enhance electron-deficient character, influencing redox properties.
Compound 4: 6,7-Dimethoxy-2-{[(3-methoxyphenyl)methyl]sulfanyl}-3-{[3-(trifluoromethyl)phenyl]methyl}-quinazolin-4-imine
- Structural Differences :
- Position 3 substituent: 3-(Trifluoromethyl)phenylmethyl vs. 2-chlorophenylmethyl .
- Key Implications :
Research Implications
- Synthetic Routes : The target compound likely shares synthetic pathways with analogs, such as nucleophilic substitution (e.g., replacing chloro groups with amines or sulfanyl moieties) .
- Biological Activity : The sulfanyl group may confer unique binding modes, while the 2-chlorophenylmethyl group could enhance target selectivity over bulkier substituents (e.g., 3-chloro-4-methoxyphenyl) .
- ADME Properties : The combination of methoxy and sulfanyl groups balances solubility and membrane permeability, critical for oral bioavailability.
Q & A
Basic Question: What are the recommended synthetic pathways for 3-[(2-Chlorophenyl)methyl]-6,7-dimethoxy-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-imine?
Methodological Answer:
The synthesis of this quinazolin-4-imine derivative typically involves multi-step reactions. Key steps include:
- Quinazoline Core Formation : Use of trichlorotriazine (TCT) as a coupling agent for introducing substituents, as demonstrated in analogous quinazoline syntheses (e.g., methylation and methoxy group incorporation via nucleophilic substitution) .
- Thioether Linkage : Reaction of a thiol-containing intermediate (e.g., 3-methoxyphenylmethanethiol) with a halogenated quinazoline precursor under basic conditions (e.g., K₂CO₃ in DMF).
- Imine Functionalization : Condensation of a primary amine with a carbonyl group, often requiring anhydrous conditions and catalysts like acetic acid.
Experimental Optimization : Use statistical design of experiments (DoE) to optimize reaction parameters (temperature, solvent, stoichiometry). For example, fractional factorial designs can reduce trial-and-error approaches by identifying critical variables .
Advanced Question: How can computational methods improve the design of experiments for synthesizing this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with reaction path searches to predict intermediates and transition states. For example:
- Reaction Mechanism Mapping : Use tools like GRRM (Global Reaction Route Mapping) to explore possible pathways for thioether bond formation or imine condensation .
- Solvent and Catalyst Screening : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solvent effects on reaction yield.
- Machine Learning : Train models on existing quinazoline reaction datasets to predict optimal conditions (e.g., temperature, catalyst loading).
Case Study : ICReDD’s workflow combines computational predictions with experimental validation, reducing synthesis time by 40–60% for similar heterocycles .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from methoxy, chlorophenyl, and methylsulfanyl groups.
- NOESY : Confirm spatial proximity of substituents (e.g., 2-Chlorophenylmethyl and 3-methoxyphenyl groups).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding interactions (critical for stability studies) .
Advanced Question: How can contradictory data in reaction yields be systematically analyzed?
Methodological Answer:
- Root-Cause Analysis Framework :
- Variable Screening : Use Pareto analysis to rank factors (e.g., purity of starting materials, moisture levels) influencing yield discrepancies.
- Kinetic Profiling : Compare time-course data under different conditions (e.g., in situ IR spectroscopy to monitor reaction progress).
- Cross-Validation : Replicate experiments in independent labs to rule out equipment bias.
- Case Example : A study on similar quinazolines identified trace metal impurities in solvents as a key yield-limiting factor, resolved via chelation with EDTA .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Use fume hoods and PPE (gloves, lab coats) due to potential toxicity of aromatic thioethers and chlorinated intermediates .
- Store under inert atmosphere (N₂ or Ar) to prevent oxidation of the thioether group.
- Emergency Procedures :
- For skin contact: Immediate washing with soap/water followed by 15-minute irrigation with saline .
- Spill management: Absorb with vermiculite and dispose as hazardous waste.
Advanced Question: How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?
Methodological Answer:
- Accelerated Stability Testing :
- Forced Degradation : Expose the compound to stressors (pH 1–13, UV light, 40–80°C) and monitor degradation via HPLC-MS.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation of the methoxy or thioether groups.
- Computational Prediction : Apply QSAR models to estimate half-life in plasma based on logP, polar surface area, and H-bond donors .
Basic Question: What separation techniques are suitable for purifying this compound?
Methodological Answer:
- Chromatography :
- Flash column chromatography (silica gel, eluent: hexane/EtOAC gradient) for bulk purification.
- Preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) for removing polar byproducts.
- Crystallization : Optimize solvent pairs (e.g., DCM/hexane) using solubility data from Hansen solubility parameters .
Advanced Question: How can reactor design influence scalability for multi-gram synthesis?
Methodological Answer:
- Continuous Flow Reactors :
- Enhance heat/mass transfer for exothermic steps (e.g., thioether formation).
- Use microreactors with residence time <10 minutes to minimize degradation .
- Scale-Up Considerations :
- Match Reynolds numbers between lab and pilot-scale reactors to maintain mixing efficiency.
- Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
